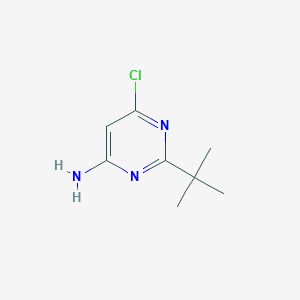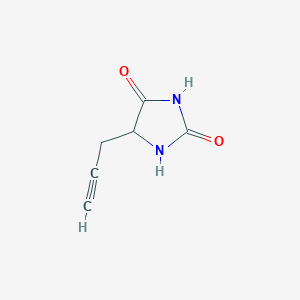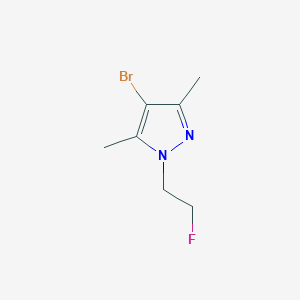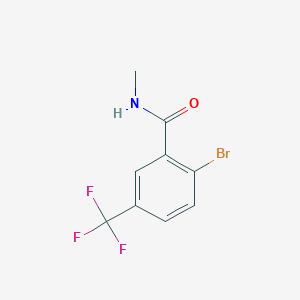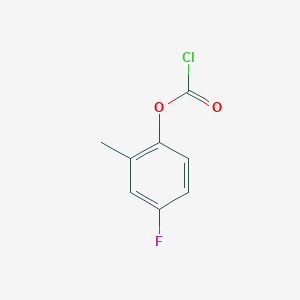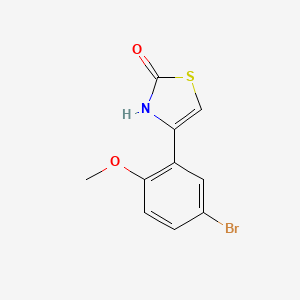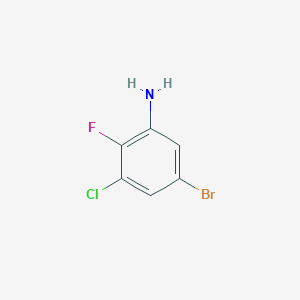
5-Bromo-3-chloro-2-fluoroaniline
Overview
Description
5-Bromo-3-chloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN. It has an average mass of 224.458 Da and a monoisotopic mass of 222.919952 Da . It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-fluoroaniline has a density of 1.8±0.1 g/cm³. Its boiling point is 269.4±35.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 50.7±3.0 kJ/mol. Its flash point is 116.7±25.9 °C. The index of refraction is 1.611. The molar refractivity is 43.1±0.3 cm³ .
Scientific Research Applications
Chemoselective Functionalization
5-Bromo-3-chloro-2-fluoroaniline has been utilized in the chemoselective functionalization of related compounds. Stroup et al. (2007) describe the selective functionalization of 5-bromo-2-chloro-3-fluoropyridine. They highlight the exclusive substitution of the bromide under specific catalytic amination conditions and the reversal of chemoselectivity in the absence of palladium catalysis, leading to the selective substitution of the 3-fluoro group under SNAr conditions (Stroup et al., 2007).
Synthesis of Pentasubstituted Pyridines
Wu et al. (2022) report on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. This compound serves as a valuable building block in medicinal chemistry, enabling the creation of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Chiral Stationary Phases for High-Performance Liquid Chromatography
Chankvetadze et al. (1997) explored derivatives of halogen-substituted phenylcarbamates, including 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, as chiral stationary phases in high-performance liquid chromatography (HPLC). Their findings suggest significant modifications in polarities of the carbamate residues due to the presence of halogen and methyl groups, enhancing chiral recognition abilities (Chankvetadze et al., 1997).
Vibrational Spectra Analysis
Krishnakumar and Balachandran (2005) conducted a study on the vibrational spectra of 5-fluoro, 5-chloro, and 5-bromo-cytosines using density functional theory (DFT) calculations. They investigated the effects of halogen substituents on vibrational frequencies, providing valuable insights for molecular characterizations (Krishnakumar & Balachandran, 2005).
Synthesis of Biologically Active Compounds
Sutherland and Gallagher (2003) describe the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor in the creation of 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. These compounds are important intermediates in the synthesis of various biologically active molecules (Sutherland & Gallagher, 2003).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMUCZWLUYFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



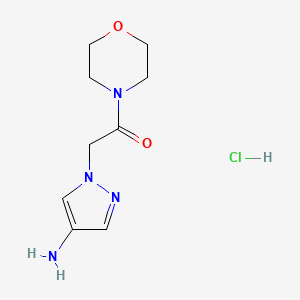

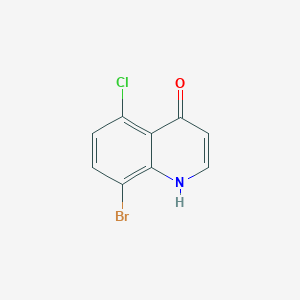
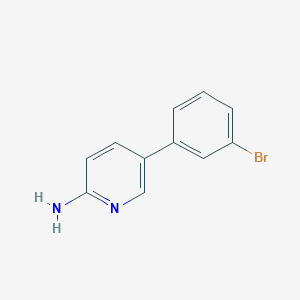
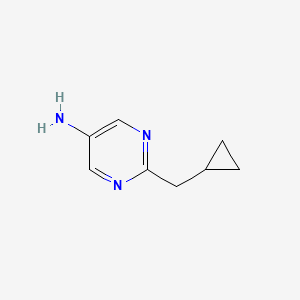
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
